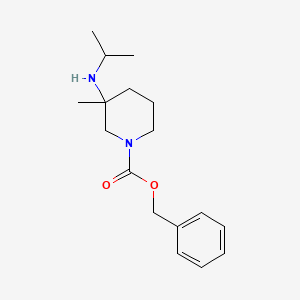
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an isopropylamino group, and a methylpiperidine ring. Its chemical formula is C16H24N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(isopropylamino)-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their catalytic function.
Comparison with Similar Compounds
Isopropylbenzylamine: Shares structural similarities but lacks the piperidine ring.
Bisoprolol: A beta-blocker with a similar isopropylamino group but different overall structure.
Benzylpenicillin: Contains a benzyl group but has a different functional group arrangement.
Uniqueness: Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, an isopropylamino group, and a methylpiperidine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 3-methyl-3-(propan-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)18-17(3)10-7-11-19(13-17)16(20)21-12-15-8-5-4-6-9-15/h4-6,8-9,14,18H,7,10-13H2,1-3H3 |
InChI Key |
NVVSPFNLAKPLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















